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Compound of Interest

Compound Name: 1-Fluoro-1,1-dinitroethane

Cat. No.: B079003

Comprehensive spectroscopic data (NMR, IR, MS) for 1-Fluoro-1,1-dinitroethane is not
readily available in publicly accessible databases and scientific literature. While extensive
research has been conducted on related nitroalkanes and fluorinated hydrocarbons, specific
experimental spectra and detailed protocols for the synthesis and analysis of 1-fluoro-1,1-
dinitroethane remain elusive.

This guide, therefore, outlines the general principles and expected spectroscopic
characteristics of this compound based on the analysis of structurally similar molecules. It also
provides a standardized workflow for the acquisition and interpretation of such data, intended
to serve as a foundational resource for researchers undertaking the synthesis and
characterization of this energetic material.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables summarize the expected
spectroscopic characteristics for 1-fluoro-1,1-dinitroethane. These predictions are based on
the known spectroscopic behavior of related compounds containing gem-dinitro and fluoro-alkyl
functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectral Data for 1-Fluoro-1,1-dinitroethane
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Chemical Shift Coupling
Nucleus () Range Multiplicity Constant (J) Notes
(ppm) Range (Hz)
The chemical
shift is
significantly

downfield due to
the electron-
withdrawing
effects of the two
1H 45-6.0 Quartet 3JHF = 15-25 nitro groups and
the fluorine atom.
The proton signal
will be split into a
guartet by the
three equivalent
protons of the

methyl group.

The quaternary
carbon bonded
to the nitro and
fluoro groups is

90 - 110 (C-NO2) ] expected to be

13C Singlet Quartet )

20 - 35 (CHs) highly
deshielded. The
methyl carbon
will appear

further upfield.

19F -80 to -120 Quartet 3JFH = 15-25 The fluorine
chemical shift is
influenced by the
adjacent nitro
groups. ltis
expected to be a

guartet due to
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coupling with the

methyl protons.

The nitrogen

signal for the
14N -10to +10 Broad Singlet nitro groups is

expected to be a

broad singlet.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Bands for 1-Fluoro-1,1-dinitroethane

] Wavenumber ] ] .
Functional Group Intensity Vibration Mode
(cm™)
C-H (alkane) 2950 - 3050 Medium Stretching
C-N 800 - 900 Medium Stretching
C-F 1000 - 1400 Strong Stretching
NO:2 1550 - 1600 Strong Asymmetric Stretching
NO:2 1350 - 1400 Strong Symmetric Stretching

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for 1-Fluoro-1,1-dinitroethane
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miz Proposed Fragment Notes

Molecular ion peak, likely to be

of low abundance or absent

[M]+e C2H3FN204*e ) .

due to the instability of the

compound.

Loss of a nitro group is a
[M-NO2]+ C2H3FN202* common fragmentation

pathway for nitroalkanes.
[M-2NO2]+ C2aHsF* Loss of both nitro groups.
CHs]+ CHs* Methyl cation.

Yy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
novel energetic compound like 1-fluoro-1,1-dinitroethane. Extreme caution should be
exercised during the synthesis and handling of this compound due to its potential explosive
nature.

Synthesis

A potential synthetic route could involve the fluorination of the corresponding dinitroethane salt.
A detailed and validated synthetic protocol would need to be established through careful
laboratory investigation.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, Acetone-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b079003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 13C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a
larger sample quantity may be necessary due to the lower natural abundance of 13C.

o 1°F NMR: Acquire a fluorine spectrum. No special setup is typically required if the
spectrometer is equipped with a broadband probe.

o 14N NMR: Acquire a nitrogen spectrum. Due to the quadrupolar nature of the 1N nucleus,
the signals are often broad.

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample
directly on the ATR crystal.

o KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr)
and press into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~2.

Mass Spectrometry

e Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph
(LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
volatile compounds, while softer ionization techniques like Electrospray lonization (ESI) or
Chemical lonization (Cl) may be necessary to observe the molecular ion of less stable
compounds.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 1-fluoro-1,1-dinitroethane.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Fluoro-1,1-dinitroethane: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079003#spectroscopic-data-nmr-ir-ms-for-1-fluoro-1-
1-dinitroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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